LOX Inhibitory Potency: Ortho-Substitution Penalty vs. Para-Substitution Tolerance
SAR analysis of bis-sulfonylphenyl-AMT analogs reveals that replacement of a phenyl group with p-tolyl yields an equipotent LOX inhibitor (9g vs. 9f), whereas ortho-substitution with o-ethylphenyl (9i) is disfavored, resulting in significant potency reduction [1]. While direct IC₅₀ data for (4-(o-Tolyl)thiophen-2-yl)methanamine are not reported, the steric clash introduced by the o-methyl group is predicted to similarly disrupt binding to the LOX catalytic site, as supported by topomer CoMFA models showing that bulky ortho substituents create steric hindrance in the AMT pharmacophore [2].
| Evidence Dimension | LOX enzyme inhibition (IC₅₀ shift upon aryl substitution) |
|---|---|
| Target Compound Data | IC₅₀ not reported; predicted reduced potency based on o-ethylphenyl precedent |
| Comparator Or Baseline | p-Tolyl analog (9g): LOX IC₅₀ equipotent to phenyl analog (9f); o-Ethylphenyl analog (9i): significantly disfavored vs. 9f |
| Quantified Difference | p-Tolyl: ~0% potency loss; o-Ethylphenyl: qualitative potency loss (exact IC₅₀ ratio not quantified in source) |
| Conditions | LOX enzyme activity assay; IC₅₀ values determined in ≥2 separate experiments; geometric mean reported [1] |
Why This Matters
Ortho-substituted analogs are predicted to be inferior LOX inhibitors compared to para-substituted counterparts—scientists should not substitute (4-(p-tolyl)thiophen-2-yl)methanamine with the o-tolyl isomer and expect equivalent anti-LOX activity.
- [1] Leung, L. Y. H.; et al. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. J. Med. Chem. 2019, 62 (12), 5863–5884. View Source
- [2] Topomer CoMFA QSAR Study of Aminomethylenethiophene Derivatives as Lysyl Oxidase Inhibitors. J. Chem. 2020, 2020, 2036585. View Source
